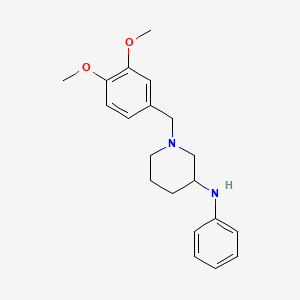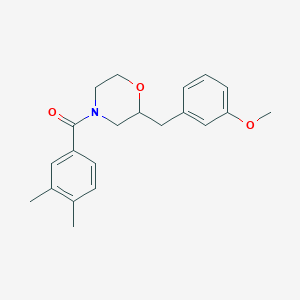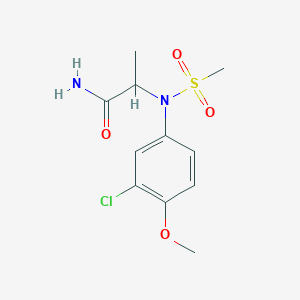![molecular formula C15H22F2N2O2S B6081695 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide, also known as DFDPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinesulfonamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the pathogenesis of various diseases. It acts as a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a key role in tumor growth and metastasis. This compound also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory mediators. Furthermore, this compound has been found to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound also inhibits the migration and invasion of cancer cells, which are crucial steps in tumor metastasis. Additionally, this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of carbonic anhydrase IX and cyclooxygenase-2, making it a valuable tool for studying the role of these enzymes in various diseases. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in certain experiments. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide. One area of focus is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the optimization of the pharmacokinetic and pharmacodynamic properties of this compound to improve its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for the treatment of various diseases.
Synthesemethoden
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-difluorophenethylamine with N,N-dimethylpiperidine, followed by sulfonation with chlorosulfonic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have neuroprotective effects and can be used for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2S/c1-18(2)22(20,21)19-9-3-4-12(11-19)5-6-13-7-8-14(16)10-15(13)17/h7-8,10,12H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOCWEWWOIQAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)CCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[2-(2-naphthyl)carbonohydrazonoyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B6081616.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-imidazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6081620.png)
![methyl N-[(1-methyl-1H-indol-4-yl)carbonyl]glycinate](/img/structure/B6081629.png)

![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)
![({6-[methyl(tetrahydro-2-furanylmethyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B6081659.png)


![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)
![methyl 5-{1-[(2-hydroxyethyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081699.png)

![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6081707.png)